molecular formula C28H24F3N7O2 B1671981 Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)- CAS No. 839706-07-9

Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-

Cat. No. B1671981
M. Wt: 547.5 g/mol
InChI Key: SZNYUUZOQHNEKB-UHFFFAOYSA-N
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Description

GNF-7 is a multi-kinase inhibitor (IC50s = 25, 8, 61, 122, 136, and 133 nM for ACK1, GCK, Bcr-AblT315I, Bcr-AblE255V, Bcr-AblG250E, and c-Abl, respectively). It also inhibits several additional kinases in a panel by greater than 50% when used at a concentration of 10 μM. GNF-7 inhibits the growth of Ba/F3 cells transformed with wild-type Bcr-Abl, Bcr-AblT315I, Bcr-AblE255V, and Bcr-AblG250E (IC50s = <5 nM), as well as COLO 205 and SW625 cancer cells (IC50s = 1 and 5 nM, respectively) in vitro. In vivo, GNF-7 (10 and 20 mg/kg) reduces tumor growth in a Bcr-AblT315I Ba/F3 mouse xenograft model. It also reduces tumor volume in an OCI-AML3 mouse xenograft model when administered at a dose of 8 mg/kg.
GNF-7 is a type-II T315I inhibitor. GNF-7 inhibits Ack1 and germinal center kinase (GCK). GNF-7 displayed significant in vivo efficacy against T315I-Bcr-Abl without appreciable toxicity in a bioluminescent xenograft mouse model using a transformed T315I-Bcr-Abl-Ba/F3 cell line that has a stable luciferase expression. GNF-7 is among the first type-II inhibitors capable of inhibiting T315I to be described and will serve as a valuable lead to design the third generation Bcr-Abl kinase inhibitors.

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer drug, demonstrated by the discovery of similar benzamide derivatives as orally active histone deacetylase (HDAC) inhibitors. These inhibitors selectively target HDACs 1-3 and 11, crucial for blocking cancer cell proliferation and inducing apoptosis, showcasing significant antitumor activity in vivo. This highlights the potential of benzamide derivatives in cancer therapy Zhou et al., 2008.

Chemical Synthesis and Characterization

Research has focused on the synthesis of novel benzamide derivatives and their structural elucidation. For instance, studies have detailed the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under specific conditions, revealing the versatility and reactivity of the benzamide core in facilitating the creation of new chemical entities Abdalha et al., 2011. Additionally, the synthesis of polyamides and polyimides from amino/methylene bis[benzenamine] styryl pyridines demonstrates the compound's utility in creating materials with potential optical characteristics, emphasizing its significance in material science Peesapati et al., 1997.

Role in Chemical Reactions

The compound has been involved in various chemical reactions, including the synthesis of heterocyclic systems fused to a thiophene moiety, indicating its broad applicability in creating pharmacologically active molecules with anti-inflammatory and analgesic properties Amr et al., 2007. This versatility is crucial for medicinal chemistry, where the modification of molecular structures can lead to the discovery of new therapeutic agents.

properties

IUPAC Name

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYUUZOQHNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-
Reactant of Route 5
Reactant of Route 5
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-
Reactant of Route 6
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-

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